4-Aminocrotonic Acid Hydrochloride (4-ACA Hydrochloride) is a molecule with the chemical formula C₄H₇NO₂·HCl. It is a white or pale yellow solid with a melting point of 212°C [, ].
4-Aminocrotonic Acid (4-ACA), the uncharged form of 4-ACA Hydrochloride, has been studied for its potential to interact with certain neurotransmitter receptors in the brain, particularly the GABA type C receptor (GABAC) [].
GABA (gamma-aminobutyric acid) is the major inhibitory neurotransmitter in the central nervous system []. GABA receptors are classified into two main groups: GABAA and GABAC. GABAC receptors are found in the brain and spinal cord and are involved in numerous physiological processes, including regulation of neuronal excitability, sedation, and analgesia (pain relief) [, ].
4-Aminocrotonic Acid Hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 137.56 g/mol. It is a hydrochloride salt of 4-aminocrotonic acid, characterized as a pale yellow to brown powder or crystalline solid. The compound is primarily utilized in research settings due to its properties as a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors, which are critical in the modulation of neurotransmission in the central nervous system .
The chemical reactivity of 4-Aminocrotonic Acid Hydrochloride involves its ability to undergo various reactions typical of amino acids and carboxylic acids. Notably, it can participate in:
These reactions are essential for synthesizing derivatives that may exhibit varied biological activities or improved pharmacological properties.
4-Aminocrotonic Acid Hydrochloride exhibits significant biological activity through its interaction with GABA receptors. As an agonist, it enhances the inhibitory effects of GABA neurotransmission, which is crucial for:
Research indicates that both cis- and trans-isomers of this compound induce chloride ion influx in neuronal cultures, suggesting its potential role in neuropharmacology .
The synthesis of 4-Aminocrotonic Acid Hydrochloride can be achieved through several methods:
These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed .
4-Aminocrotonic Acid Hydrochloride has several applications in scientific research:
Its unique properties make it valuable for both basic and applied research in pharmacology and neurobiology .
Studies on 4-Aminocrotonic Acid Hydrochloride have focused on its interactions within biological systems:
Several compounds share structural or functional similarities with 4-Aminocrotonic Acid Hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Gamma-Aminobutyric Acid | Similar backbone | Inhibitory neurotransmitter | Naturally occurring neurotransmitter |
3-Aminopropanoic Acid | Similar amine group | Agonist at GABA receptors | Shorter carbon chain |
5-Aminovaleric Acid | Extended carbon chain | Modulates GABA receptor activity | Longer aliphatic chain |
Phenibut | Aromatic substitution | Anxiolytic effects | Contains phenyl ring |
These compounds exhibit various degrees of interaction with GABA receptors but differ in their structural features and biological activities. The unique combination of properties in 4-Aminocrotonic Acid Hydrochloride makes it particularly interesting for research into neurotransmission modulation .
Irritant